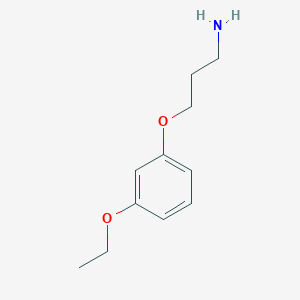

3-(3-Ethoxyphenoxy)-propylamine

Beschreibung

Contextualization within Contemporary Organic and Medicinal Chemistry

In the landscape of modern chemical research, compounds are often studied as representatives of a larger class with shared structural features. 3-(3-Ethoxyphenoxy)-propylamine belongs to the aryloxypropylamine class, a group of molecules that are fundamental in medicinal chemistry. This structural framework is a cornerstone of many well-known therapeutic agents, particularly those targeting adrenergic receptors. The synthesis and modification of such compounds are ongoing areas of research in organic chemistry, aimed at creating new molecules with tailored properties. The specific arrangement of the ethoxy group on the phenyl ring in this compound allows for fine-tuning of its chemical properties, which is a key strategy in contemporary drug design.

Significance of Aryloxypropylamine and Ethoxyphenoxy Motifs as Privileged Scaffolds in Molecular Design

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, making it a versatile starting point for drug discovery. The aryloxypropylamine skeleton is a classic example of such a scaffold. Its structural features are recognized by a variety of receptors and enzymes, and it is a key component in many beta-blockers and other cardiovascular drugs. acs.org

The phenoxy motif, a phenyl ring linked to an oxygen atom, is also considered a privileged moiety. nih.gov Its presence in a molecule can facilitate crucial interactions with biological targets, such as π–π stacking with aromatic amino acid residues in proteins. nih.gov The addition of an ethoxy group (-OCH2CH3) to the phenoxy ring, creating an ethoxyphenoxy motif, can further enhance a molecule's properties by influencing its solubility, metabolic stability, and binding affinity. This strategic combination of privileged structures within a single molecule like this compound underscores a rational approach to molecular design aimed at developing compounds with high potential for biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 62560-63-4 |

| Molecular Formula | C11H17NO2 |

| Molecular Weight | 195.26 g/mol |

| Canonical SMILES | CCOCc1cccc(OCCN)c1 |

Overview of Research Trajectories for Structurally Related Compounds

The academic interest in this compound is largely informed by extensive research on structurally similar compounds. The broader class of aryloxypropanolamines, which share the core aryloxypropyl-amine structure but with an added hydroxyl group, has been a major focus of research. These compounds are well-known for their beta-adrenergic receptor blocking activity. acs.org

Research has also explored how modifying the aromatic ring and the amine substituent affects the compound's activity. For instance, studies have investigated aryloxypropanolamines with chromone or coumarin structures to assess their beta-blocking capabilities. nih.gov Other research has focused on creating hybrid molecules that combine the aryloxypropanolamine scaffold with other active groups, such as antioxidants, to create multifunctional compounds. researchgate.net Furthermore, the ethoxyphenoxy motif itself is a component of various advanced molecules, including selective estrogen receptor modulators (SERMs) and dual PPARα/γ agonists, highlighting its versatility in targeting different biological pathways. nih.govresearchgate.net This body of work provides a rich context for predicting the potential applications and areas of investigation for this compound.

Scope and Focus of Current Academic Inquiry into the Compound

While extensive research exists for the broader aryloxypropylamine class, the specific academic inquiry into this compound is more focused. Much of the publicly available information centers on its role as a chemical intermediate or building block in the synthesis of more complex molecules. Its primary amine group and ether linkages make it a versatile reagent in organic synthesis.

Patents and chemical manufacturing literature describe methods for its preparation, often as a precursor for larger, more complex target molecules. google.comgoogle.com The compound is commercially available, which facilitates its use in exploratory synthesis and early-stage drug discovery research. sigmaaldrich.com Current academic inquiry is likely centered on incorporating this molecule into novel structures to explore new structure-activity relationships. Researchers may be investigating its utility in creating new libraries of compounds for screening against various biological targets, leveraging the known advantages of its privileged aryloxypropylamine and ethoxyphenoxy motifs.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-ethoxyphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-13-10-5-3-6-11(9-10)14-8-4-7-12/h3,5-6,9H,2,4,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAOYYEUSDZPTGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Aryloxypropylamines and Analogues

The synthesis of aryloxypropylamines, a class of compounds characterized by an aromatic ring linked through an oxygen atom to a propylamine (B44156) side chain, employs a range of versatile and established chemical reactions. These strategies typically involve the formation of the key ether linkage and the introduction of the terminal amine group.

Approaches Involving Ether Linkage Formation

The creation of the aryl ether bond is a cornerstone of aryloxypropylamine synthesis. Several methods are prominent in the literature for this transformation.

The Williamson ether synthesis is a classic and widely used method, involving the reaction of a deprotonated alcohol (an alkoxide or phenoxide) with an organohalide. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the phenoxide ion acts as a nucleophile, attacking an electrophilic carbon atom attached to a suitable leaving group (e.g., a halide like Cl, Br, I, or a sulfonate like tosylate). wikipedia.orgmasterorganicchemistry.com For the synthesis of aryloxypropylamines, this typically involves reacting a substituted phenoxide with a propyl halide. The success of the Williamson synthesis is highest with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing elimination side reactions. wikipedia.orgmasterorganicchemistry.com

More contemporary methods for forming alkyl aryl ethers often utilize transition-metal-catalyzed cross-coupling reactions . nih.gov These include the Ullmann and Chan-Lam-Evans couplings, which are powerful for forming C-O bonds, especially with more complex or sterically hindered substrates. nih.govorganic-chemistry.org For instance, copper-catalyzed methods can effectively couple aryl halides with aliphatic alcohols. organic-chemistry.org The choice of ligands and reaction conditions is crucial; for example, certain oxalic diamide (B1670390) ligands promote the coupling of aryl chlorides and bromides with alcohols, while the use of tert-butoxide can enable the reaction with aryl iodides at room temperature. organic-chemistry.org

A novel approach involves the use of the reagent PhenoFluor for the direct coupling of phenols and alcohols. nih.gov This method offers a distinct reactivity profile and can be successful for substrates that are challenging for traditional methods like the Mitsunobu reaction. nih.gov

Table 1: Comparison of Selected Ether Linkage Formation Methods

| Method | Key Reagents | Mechanism | Advantages | Limitations |

|---|---|---|---|---|

| Williamson Ether Synthesis | Phenoxide, Alkyl Halide/Sulfonate | SN2 | Well-established, versatile, simple reagents. wikipedia.orgmasterorganicchemistry.com | Best with primary alkyl halides; elimination is a major side reaction with secondary/tertiary halides. wikipedia.org |

| Ullmann Coupling | Aryl Halide, Alcohol, Copper Catalyst, Base | Catalytic Cycle | Good for a range of aryl halides and alcohols. organic-chemistry.org | Often requires high temperatures and specific ligands. |

| PhenoFluor Reaction | Phenol (B47542), Alcohol, PhenoFluor | Distinct from conventional methods | Broad substrate scope, tolerates many functional groups, couples challenging substrates. nih.gov | Reagent is specialized and may be more costly. |

Amine Functional Group Introduction Methods

The amine functional group, a basic nitrogen atom with a lone pair, is the defining feature of these molecules. chemistrytalk.orgwhamine.com The introduction of this primary amine can be achieved through several reductive pathways. A common and efficient strategy is the reduction of a nitrile group. For example, a precursor molecule containing a terminal nitrile (-C≡N) can be hydrogenated in the presence of a metal catalyst (such as Raney Nickel or a palladium-based catalyst) to yield the corresponding primary amine (-CH₂-NH₂). google.comgoogle.com

Another key method is reductive amination , which involves the conversion of a carbonyl group (aldehyde or ketone) to an amine. fiveable.me This process typically involves reacting the carbonyl compound with ammonia (B1221849) to form an intermediate imine, which is then reduced in situ to the amine. fiveable.me Other methods include the reduction of azides or amides, although the reduction of nitriles is particularly common for propylamine synthesis starting from materials like acrylonitrile (B1666552).

Stereoselective Synthetic Routes for Chiral Analogues

Many biologically active aryloxypropylamine analogues, particularly the structurally related aryloxypropanolamines (β-blockers), are chiral and exhibit stereoselectivity in their biological interactions. researchgate.netnih.gov This necessitates synthetic routes that can control the three-dimensional arrangement of atoms.

A primary strategy for stereoselective synthesis is the use of a chiral pool , which involves starting with an enantiomerically pure precursor. For example, the synthesis of chiral propranolol (B1214883) derivatives can start from enantiomerically pure 3-(tosyloxy)-1,2-epoxypropane (the Sharpless epoxide) or enantiomeric 3-(tosyloxy)-1,2-propanediol. nih.gov The reaction of a naphthol with such a chiral epoxide transfers the stereochemistry to the final product. nih.govnih.gov

Chiral auxiliaries represent another powerful tool. numberanalytics.com These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed. numberanalytics.com

Chemoenzymatic methods offer highly efficient and selective routes. nih.gov Enzymes such as lipases can be used for the kinetic resolution of a racemic intermediate, for instance, by selectively acylating one enantiomer of a chlorohydrin, allowing the two enantiomers to be separated. nih.gov Alternatively, alcohol dehydrogenases (ADHs) can perform asymmetric bioreductions of prochiral ketones to produce enantiomerically enriched secondary alcohols, which are key intermediates for many chiral aryloxypropanolamine drugs. nih.gov

Specific Synthetic Routes for 3-(3-Ethoxyphenoxy)-propylamine and Related Derivatives

The synthesis of the target molecule, this compound, can be approached by combining the general strategies described above. The specific pathways can be categorized as either linear or convergent.

Synthesis of Precursors and Key Intermediates

The construction of this compound relies on the availability of key precursors that form its constituent parts: the 3-ethoxyphenol (B1664596) moiety and the propylamine chain.

A crucial precursor for the propylamine portion is 3-ethoxypropionitrile . A patented method describes its synthesis by reacting ethanol (B145695) with acrylonitrile in the presence of a strong base catalyst, such as sodium ethoxide or potassium hydroxide. google.comgoogle.com This intermediate can then be hydrogenated to give 3-ethoxypropylamine (B153944) . google.comgoogle.com

Another key intermediate is 3-ethoxyphenol . This can be prepared through various standard methods for phenol synthesis or derivatization.

For convergent syntheses, a bifunctional three-carbon chain is required. An example is 3-chloropropylamine (B7771022) hydrochloride , which contains both the amine (in a protected salt form) and a leaving group for the etherification step. prepchem.com

In the synthesis of related compounds, a common strategy involves reacting a phenol with epichlorohydrin to form a glycidyl (B131873) ether intermediate (an oxirane). nih.gov This epoxide can then be opened by an amine to introduce the side chain. nih.gov

Convergent and Linear Synthetic Pathways

The assembly of the final molecule can follow different strategic sequences.

A linear synthesis involves constructing the molecule in a step-by-step fashion, where each step modifies the product of the previous one. fiveable.me An example of a linear approach to a related compound is the synthesis of 3-ethoxypropylamine itself, as outlined in a patent. google.comgoogle.com This pathway does not start with the phenol but builds the sidechain first.

Table 2: Example of a Linear Synthetic Pathway for a Precursor

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Ethanol, Acrylonitrile | Catalyst A (e.g., KOH, NaOEt), Controlled Temperature | 3-Ethoxypropionitrile (>97% content) |

| 2 | 3-Ethoxypropionitrile | H₂, Catalyst B (e.g., Raney Ni), Inhibitor, 70-150°C, 3.0-6.0 MPa | 3-Ethoxypropylamine |

| 3 | Purification | Vacuum Decompression Distillation | 3-Ethoxypropylamine (>99.5% content) |

Based on data from patents CN109369423A and CN109369423B. google.comgoogle.com

For this compound, a convergent approach would involve the synthesis of 3-ethoxyphenol and a suitable propylamine synthon separately. The key final step would be coupling these two fragments. A plausible convergent route would be the Williamson ether synthesis between the sodium salt of 3-ethoxyphenol and a 3-halopropylamine derivative (where the amine is appropriately protected, e.g., as a phthalimide) followed by deprotection.

A synthesis described for an analogue, 3-(3-thiomorpholinomethylphenoxy)propylamine, illustrates this convergent strategy. prepchem.com In this case, a pre-formed 3-thiomorpholinomethylphenol is reacted with 3-chloropropylamine hydrochloride in the presence of a strong base like sodium hydride to form the final ether linkage. prepchem.com This highlights a powerful convergent step where two complex fragments are joined together.

Catalytic Reactions in the Synthesis of Ethoxyphenoxy-Substituted Propylamines

The synthesis of ethoxyphenoxy-substituted propylamines is frequently achieved through robust catalytic methods that offer high efficiency and selectivity. A primary industrial route is the catalytic hydrogenation of a nitrile precursor, such as 3-(3-ethoxyphenoxy)propanenitrile. This transformation is commonly performed using heterogeneous catalysts like Raney Nickel or supported precious metals, such as palladium on carbon (Pd/C). rsc.org The reaction involves the reduction of the nitrile group (-C≡N) to a primary amine (-CH₂-NH₂) using molecular hydrogen (H₂). bme.hu The choice of catalyst, solvent, temperature, and pressure are critical parameters that dictate the reaction's success, particularly in minimizing the formation of secondary and tertiary amine byproducts. bme.huresearchgate.net For instance, a patented method for a related compound, 3-ethoxy propylamine, describes the hydrogenation of 3-ethoxy propionitrile (B127096) using a catalyst in the presence of hydrogen and an inhibitor at a specific temperature and pressure to yield the final primary amine. rsc.orgkanto.co.jp The use of additives like ammonia or acids can further enhance selectivity towards the desired primary amine. rsc.org

Another significant catalytic strategy is the reductive amination of a corresponding carbonyl compound, such as 3-(3-ethoxyphenoxy)propanal. wikipedia.org This one-pot reaction typically involves the condensation of the aldehyde with an amine source (like ammonia) to form an intermediate imine, which is then immediately reduced to the target amine. nih.gov This process can be catalyzed by various systems, including nickel, platinum, or palladium with H₂ gas, or by using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgnih.gov The use of catalytic systems is generally preferred over stoichiometric reagents as it improves reaction efficiency and atom economy. wikipedia.org

Table 1: Comparison of Catalytic Hydrogenation Conditions for Nitriles This table presents representative conditions for nitrile hydrogenation to primary amines, a key step applicable to the synthesis of this compound.

| Catalyst | Substrate | Solvent(s) | Conditions | Primary Amine Selectivity | Source |

| 10% Pd/C | Benzonitrile | Dichloromethane/Water | 30°C, 6 bar H₂, NaH₂PO₄ | 95% | researchgate.net |

| Ni/Al₂O₃ | Benzonitrile | Ethanol | 60°C, 2.5 bar H₂, Ammonia | High | rsc.org |

| Co/SiO₂ | Butyronitrile | Ethanol | 70°C, 25 bar H₂ | 97% | bme.hu |

| Raney Nickel | 3-ethoxypropionitrile | Ammonia Water | 90°C, 6.0 MPa H₂ | 93.8% | kanto.co.jp |

Chemoenzymatic Methods for Enantiopure Synthesis

For applications requiring a single enantiomer of a chiral amine, chemoenzymatic methods provide a highly selective and environmentally benign synthetic route. These methods leverage the high stereoselectivity of enzymes for key transformations. Amine transaminases (ATAs), particularly ω-transaminases, are powerful biocatalysts for the asymmetric synthesis of chiral primary amines from prochiral ketones. nih.govfrontiersin.org In a potential synthesis for an enantiopure derivative of this compound, a prochiral ketone precursor would be converted to a single-enantiomer amine using either an (R)- or (S)-selective transaminase. nih.gov

These enzymes require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor and an amine donor, such as isopropylamine (B41738) or alanine, to transfer the amino group to the ketone substrate. frontiersin.org A significant advantage of ATAs is their ability to perform asymmetric synthesis directly, often with exceptional enantiomeric excess (>99% ee). researchgate.net However, challenges such as limited substrate scope for bulky molecules and unfavorable reaction equilibria have historically been limitations. nih.gov Recent advances in protein engineering have worked to overcome these issues, creating transaminase variants with expanded substrate pockets capable of accepting bulky substituents. nih.govnih.gov

Another class of enzymes, imine reductases (IREDs), also shows great potential for producing chiral amines. nih.gov IREDs catalyze the asymmetric reduction of pre-formed or in-situ generated imines. researchgate.net A chemoenzymatic cascade could involve the chemical formation of an imine from a ketone, followed by the highly selective, enzyme-catalyzed reduction to the chiral amine. frontiersin.org

Table 2: Enzymes in Asymmetric Synthesis of Chiral Amines This table summarizes key enzyme classes applicable for the enantiopure synthesis of chiral amines like derivatives of this compound.

| Enzyme Class | Reaction Type | Key Features | Typical Selectivity | Source |

| Amine Transaminase (ATA) | Asymmetric amination of ketones | Uses PLP cofactor; requires amine donor; equilibrium can be challenging. | Often >99% ee | nih.govresearchgate.net |

| Imine Reductase (IRED) | Asymmetric reduction of imines | Nicotinamide-dependent; can be used in reductive amination cascades. | High (e.g., >98% ee) | researchgate.netnih.gov |

| Amine Dehydrogenase (AmDH) | Reductive amination of ketones | Uses ammonia as amine donor; requires NAD(P)H cofactor. | High | acs.org |

Advanced Synthetic Techniques and Methodological Innovations

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use more sustainable materials. rsc.orgresearchgate.net A key metric is atom economy , which measures the efficiency of a reaction in incorporating reactant atoms into the final product. acs.org Catalytic methods such as direct hydrogenation with H₂ or reductive amination are highly atom-economical compared to classical stoichiometric reductions that generate significant inorganic waste. wikipedia.orgacs.org For example, catalytic hydrogenation using H₂ has a theoretical atom economy of 100%. rsc.org

The selection of safer solvents is another critical aspect. Efforts are made to replace hazardous solvents with more environmentally benign alternatives like ethanol, water, or cyclopentyl methyl ether (CPME). bme.hunih.gov The catalytic hydrogenation of nitriles, for instance, can be effectively carried out in protic solvents like ethanol, which can also help improve selectivity for the primary amine. bme.huresearchgate.net

Catalyst recycling is crucial for both economic viability and waste reduction, especially when using precious metal catalysts. numberanalytics.com Heterogeneous catalysts, such as metals on a solid support, can often be recovered by simple filtration or magnetic separation and reused for multiple reaction cycles without significant loss of activity. rsc.orgrsc.orgresearchgate.net Homogeneous catalysts can be recycled through techniques like immobilization on solid supports. rsc.orgbohrium.com Furthermore, designing processes that operate under milder conditions (lower temperature and pressure) reduces energy consumption, a core tenet of green chemistry. rsc.orgresearchgate.net

Development of Novel Reagents and Catalysts

Innovation in the synthesis of ethoxyphenoxy-substituted propylamines is driven by the development of new and more efficient reagents and catalysts. In the field of nitrile hydrogenation, research has expanded beyond traditional catalysts to include novel systems like polysilane/SiO₂-supported palladium, which shows high activity and longevity in continuous-flow reactors. nih.gov Non-noble metal catalysts, such as specially prepared nickel on alumina (B75360) (Ni/Al₂O₃) or carbon-coated nickel nanoparticles (Ni/NiO@C), are being developed as cost-effective and sustainable alternatives that can operate under mild conditions. rsc.orgrsc.org Recent work has also shown that controlling the crystal phase of cobalt nanoparticles can significantly tune the selectivity of nitrile hydrogenation. acs.org

For reductive amination, new iridium-based catalysts have been developed that show high activity and broad substrate scope under mild conditions, using practical hydrogen sources like ammonium (B1175870) formate. kanto.co.jp

The most significant recent advancements have arguably been in biocatalysis. Protein engineering and directed evolution have become powerful tools to create novel enzymes with tailored properties. frontiersin.org Scientists have successfully engineered amine transaminases to accept sterically bulky substrates that wild-type enzymes cannot process, dramatically expanding their synthetic utility. rsc.orgnih.govnih.gov Similarly, imine reductases (IREDs) have been engineered for altered cofactor specificity (e.g., from NADPH to the more economical NADH) and improved performance in reductive amination cascades. researchgate.netnih.gov Beyond natural enzymes, researchers are designing "artificial imine reductases" by combining protein scaffolds with organometallic catalysts, merging the selectivity of enzymes with the reactivity of transition metals. nih.gov

Analytical Methodologies and Derivatization Strategies

Derivatization Chemistry for Enhanced Analysis

Derivatization is a chemical modification of a compound to produce a new compound with properties that are more suitable for analysis. researchgate.netui.ac.id For HPLC analysis of amines, this typically involves attaching a "tag" to the amine's functional group that imparts strong UV absorbance or fluorescence. libretexts.org

Pre-Column Derivatization Techniques for Amines

Pre-column derivatization involves reacting the sample with a derivatizing reagent before injection into the HPLC system. libretexts.org This is a widely used technique for the analysis of amines. thermofisher.com The reaction can be performed manually or automated using an autosampler, which can mix the sample and reagents in the injection loop. thermofisher.comlibretexts.org Automated pre-column derivatization can improve accuracy, reduce labor, and save time. nih.gov Several reagents are available for the pre-column derivatization of primary amines, each with its own set of reaction conditions and resulting derivative properties. thermofisher.com

In-Tissue Derivatization for Spatial Localization of Metabolites

On-tissue derivatization is a powerful technique used in mass spectrometry imaging (MSI) to enhance the detection and spatial localization of metabolites, including those with amine groups, directly within tissue sections. acs.orgnih.govscispace.com This method addresses challenges such as low ionization efficiency and volatility of small molecules. scispace.comnih.gov By applying a derivatizing reagent directly onto the tissue, target analytes are chemically modified, increasing their signal intensity and allowing for their visualization and mapping across the tissue landscape. acs.orgnih.govacs.org For instance, reagents can be designed to react specifically with primary amines, enabling their targeted imaging in complex biological samples like brain tissue or plant cross-sections. scispace.com

Selection and Application of Derivatization Reagents (e.g., OPA, FMOC-Cl, NBD-Cl)

The choice of derivatization reagent is critical and depends on the analyte's functional group and the desired detection method. numberanalytics.com For primary amines such as 3-(3-Ethoxyphenoxy)-propylamine, several reagents are commonly used.

o-Phthalaldehyde (OPA): OPA is a popular pre-column derivatization reagent that reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent adducts. sigmaaldrich.comsigmaaldrich.compsu.edu The reaction is rapid, occurs under mild, aqueous conditions at alkaline pH, and the resulting derivatives are readily detected by fluorescence. thermofisher.comresearchgate.net However, OPA derivatives can sometimes be unstable. nih.gov

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another widely used reagent for derivatizing primary and secondary amines. thermofisher.comadvancedchemtech.com It reacts with amines to form stable, highly fluorescent derivatives. nih.govresearchgate.net The derivatization is typically carried out in an alkaline buffer. nih.govresearchgate.net FMOC-Cl is also a common reagent for N-protecting amino acids in peptide synthesis. advancedchemtech.com

4-Chloro-7-nitrobenzofurazan (NBD-Cl): NBD-Cl is a versatile fluorogenic and chromogenic reagent used for the pre- and post-column derivatization of primary and secondary amines. researchgate.netui.ac.id It is non-fluorescent itself but forms highly fluorescent and colored derivatives upon reaction with amines. aatbio.comnih.gov The resulting NBD-amine adducts can be detected by both fluorescence and UV-Vis spectroscopy. aatbio.comnih.gov

Below is a table summarizing the properties of these common derivatization reagents for amines.

Optimization of Derivatization Reaction Conditions

To ensure complete and reproducible derivatization, it is essential to optimize the reaction conditions. Key factors to consider include:

pH: The pH of the reaction mixture can significantly affect the rate and extent of the derivatization reaction. For example, OPA and FMOC-Cl derivatizations are typically performed under alkaline conditions. researchgate.netnih.gov

Reagent Concentration: The concentration of the derivatizing reagent should be sufficient to ensure complete reaction with the analyte. An excess of the reagent is often used.

Reaction Time and Temperature: The reaction time and temperature need to be optimized to drive the reaction to completion while minimizing the degradation of the analyte or the derivative. numberanalytics.com For instance, derivatization with NBD-Cl for some aliphatic amines has been optimized at 70°C for 60 minutes. nih.gov

Solvent: The choice of solvent can influence the reaction rate and the stability of the derivative. numberanalytics.com

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently optimize these interacting variables. nih.gov

Chromatographic and Spectrometric Characterization

Following derivatization, the resulting products are separated and detected using chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

HPLC is the most common technique for the analysis of derivatized amines. nih.gov Reversed-phase HPLC is frequently used, where the nonpolar stationary phase separates the derivatized amines based on their hydrophobicity. nih.gov

HPLC with Fluorescence Detection (HPLC-FLD): This is a highly sensitive and selective detection method for the fluorescent derivatives formed from reagents like OPA, FMOC-Cl, and NBD-Cl. nih.govpsu.edu The detector is set to the specific excitation and emission wavelengths of the derivative, providing low detection limits, often in the picomole or even femtomole range. nih.govnih.govresearchgate.net

HPLC with UV-Vis Detection: For derivatives that have a strong chromophore, such as those from NBD-Cl, a UV-Vis or Diode-Array Detector (DAD) can be used. nih.govnih.govgoogle.com DAD provides the additional advantage of acquiring the full UV-Vis spectrum of the eluting peaks, aiding in peak identification and purity assessment.

HPLC with Mass Spectrometry (HPLC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and structural information. It allows for the confirmation of the identity of the derivatized analyte by its mass-to-charge ratio and fragmentation pattern. nih.gov

The table below provides an example of HPLC conditions that could be adapted for the analysis of a derivatized primary amine.

Gas Chromatography (GC) Applications for Amine Analysis

Gas chromatography is a fundamental technique for the separation and analysis of volatile and semi-volatile compounds. However, the analysis of amines, including this compound, presents unique challenges due to the basic and polar nature of the amine functional group. These properties can lead to undesirable interactions with the stationary phase and active sites within the GC system, resulting in poor peak shape (tailing) and reduced sensitivity.

To overcome these issues, specialized analytical strategies are employed. The selection of an appropriate capillary column is paramount. Columns with stationary phases specifically designed for amine analysis, such as the Agilent CP-Volamine, are often utilized to ensure optimal peak shape and reproducibility. nih.gov Furthermore, the inlet liner, where the sample is vaporized, must be sufficiently inert to prevent analyte adsorption; deactivated liners, such as those with a Siltek® coating, can significantly improve sensitivity. nih.gov

In some cases, derivatization of the amine group may be performed prior to GC analysis. This process converts the polar amine into a less polar, more volatile derivative, improving its chromatographic behavior. For instance, studies on related phenoxypropanoic acid derivatives have shown that conversion to corresponding methyl esters enhances their separation on various GC columns. nih.gov For quantitative purposes, GC is typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govbaua.de Method validation according to International Conference on Harmonisation (ICH) guidelines is crucial, establishing parameters like linearity, recovery, and limits of quantitation. nih.govresearchgate.net For certain applications, such as analyzing trace levels in air, headspace GC-MS is a suitable approach, where volatile amines are extracted from a collection medium and introduced into the GC system from the headspace of the sample vial. baua.de

Table 1: Representative GC Parameters for Amine Analysis

| Parameter | Typical Setting/Value | Rationale/Reference |

|---|---|---|

| Column | Agilent CP-Volamine or similar amine-specific column | Optimized for resolving amines and improving peak shape. nih.gov |

| Inlet Liner | Deactivated (e.g., Restek Siltek®) | Minimizes analyte adsorption and improves sensitivity. nih.gov |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for general quantitation; MS for identification and selective quantitation. nih.govbaua.de |

| Quantitation Limit | Typically in the low μg/mL or ppm range | Dependent on the specific amine and matrix. nih.gov |

| Recovery | > 90% | Indicates method accuracy. nih.gov |

| Linearity (r²) | > 0.999 | Demonstrates a direct proportional relationship between concentration and response. nih.gov |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Elucidation and Quantification

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of organic molecules like this compound. It is frequently coupled with a chromatographic separation technique, most commonly Liquid Chromatography (LC-MS) for polar and thermally labile compounds.

LC-MS/MS, in particular, offers high selectivity and sensitivity, often negating the need for derivatization. epa.gov This technique is exceptionally powerful for characterizing complex mixtures and can be used to identify metabolites, impurities, and degradation products. drugdiscoverynews.com Ionization is typically achieved using soft ionization sources like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are adept at generating protonated molecules [M+H]+ from polar compounds such as amines. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights. In this process, a specific precursor ion (e.g., the protonated molecule of this compound) is selected and subjected to collision-induced dissociation (CID). The resulting product ions form a characteristic fragmentation pattern that can be used to confirm the molecule's identity. For ethoxylated compounds, fragmentation can provide information on both the alkyl chain and the alkoxy units. researchgate.net

While specific MS data for this compound is not publicly available, data for the structurally related compound 3-Ethoxypropylamine (B153944) exists from GC-MS analysis using electron ionization (EI). This data provides an example of a typical fragmentation pattern for a related structure.

Table 2: Experimental GC-MS Data for 3-Ethoxypropylamine

| Parameter | Value/Description |

|---|---|

| Compound | 3-Ethoxypropylamine |

| MS Type | GC-MS (Electron Ionization) |

| m/z of Top 5 Peaks | 30, 56, 57, 27, 74 |

| Most Abundant Peak (Base Peak) | m/z 30 |

Source: PubChem CID 22720, NIST Mass Spectrometry Data Center. nih.gov

For quantitative analysis, MS can be operated in modes such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM). nih.govcsic.es MRM, used in tandem MS, is highly specific and sensitive as it monitors a unique transition from a precursor ion to a specific product ion, minimizing background interference and allowing for accurate quantification even at very low levels. epa.govcsic.es

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry is a powerful technique used to map the spatial distribution of molecules directly on the surface of a sample, such as a biological tissue section. nih.govyoutube.com This method can visualize the relative abundance of analytes without the need for labels, providing crucial information in fields like pharmacology and toxicology. youtube.com

However, the analysis of small molecules like this compound by MALDI can be challenging due to their low ionization efficiency and potential interference from the matrix in the low mass range. acs.org A highly effective strategy to overcome this limitation is on-tissue chemical derivatization. acs.orgnih.gov This involves applying a chemical reagent to the sample surface that reacts with a specific functional group on the analyte—in this case, the primary amine—to attach a permanently charged "tag."

This charge-tagging derivatization significantly enhances the ionization efficiency and, consequently, the detection sensitivity, allowing for the analysis of small amines in the low femtomole range. nih.gov The derivatization reactions are typically rapid and can be performed directly on the tissue slice before the application of the MALDI matrix. nih.gov

Table 3: Derivatization Strategy for Amine Analysis by MALDI-MS

| Reagent Type | Example Reagent | Function | Benefit | Reference |

|---|---|---|---|---|

| Charged Tag for Primary/Secondary Amines | Tris(2,4,6-trimethoxyphenyl)phosphonium acetic acid N-hydroxysuccinimide ester | Covalently adds a permanent positive charge to the amine. | Greatly improves MALDI ionization and detection sensitivity. | nih.gov |

| General Derivatization for Aldehydes/Carboxyls | 1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride (AMPP) | Covalent charge-tagging of other functional groups. | Complements amine-specific derivatization for comprehensive metabolite mapping. | acs.org |

The choice of the MALDI matrix is also a critical parameter. The matrix is a small organic molecule that co-crystallizes with the analyte and absorbs the laser energy, facilitating the desorption and ionization process. youtube.com Different matrices are optimal for different classes of compounds and ionization modes (positive or negative). For example, 9-aminoacridine (B1665356) has been shown to be a superior matrix for analyzing lipids in the negative ion mode, yielding better signal-to-noise and image contrast. acs.org While MALDI imaging provides compelling data on the relative spatial distribution of an analyte, it is often complemented with LC-MS for absolute quantification. youtube.com

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic electronic properties of a molecule. These studies can predict reactivity, stability, and various spectroscopic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure

A search of existing literature did not yield any studies that have employed Density Functional Theory (DFT) to calculate the electronic structure of 3-(3-Ethoxyphenoxy)-propylamine. Such calculations would typically provide insights into the electron density distribution, molecular geometry, and vibrational frequencies of the compound.

Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps

There is no available research detailing the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

Prediction of Ionization Energy, Hardness, Softness, and Electronegativity

No published data exists for the predicted ionization energy, chemical hardness, softness, or electronegativity of this compound derived from quantum chemical calculations. These global reactivity descriptors are instrumental in predicting the chemical behavior of a molecule in various environments.

Molecular Dynamics and Docking Simulations

Molecular dynamics and docking are powerful computational techniques used to simulate the interaction of a ligand with a biological target, providing insights into binding affinities and modes of action.

Ligand-Protein Interaction Studies

There are no specific ligand-protein interaction studies for this compound reported in the scientific literature. Molecular docking simulations, a key component of such studies, have not been published for this compound, meaning its potential interactions with specific protein targets remain computationally unexplored.

Conformational Analysis and Prediction of Binding Modes

A comprehensive conformational analysis of this compound has not been documented. Such an analysis would be crucial for understanding the molecule's flexibility and for accurately predicting its preferred binding conformations within a protein's active site. Consequently, no predicted binding modes for this compound are available.

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

While specific computational studies focusing exclusively on this compound are not widely available in published literature, significant insights into its potential structure-activity relationships can be derived from three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses of structurally analogous compounds, such as phenoxyalkylamines and aryloxypropanolamines. These studies utilize computational models to correlate the three-dimensional properties of molecules with their biological activities, providing a predictive framework for designing new compounds.

The primary methods employed in these analyses are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govresearchgate.net These techniques are instrumental in understanding the pharmacological properties of a series of compounds by generating contour maps that highlight regions where modifications to steric, electrostatic, hydrophobic, and hydrogen-bonding characteristics could lead to favorable or unfavorable changes in biological activity. nih.gov

Research Findings from Analogous Compound Classes:

Phenoxyalkylamine Derivatives as α1-Adrenoceptor Antagonists:

A 3D-QSAR study on a series of phenoxyalkylamine compounds, which share the core scaffold of this compound, provided valuable predictive models. dntb.gov.ua The research utilized the CoMFA method to develop a model with strong statistical significance. The findings from this study suggest that for this class of compounds, the steric field has a more substantial contribution to the biological activity than the electrostatic field. dntb.gov.ua This indicates that the size and shape of the substituents on the phenyl ring of the phenoxyalkylamine structure are critical determinants of their binding affinity and potency at the α1-adrenoceptor. dntb.gov.ua

| Model | Method | Cross-Validation (q²) | Correlation (r²) | Standard Error (SE) | Key Finding |

|---|---|---|---|---|---|

| Phenoxyalkylamine Model | CoMFA | 0.481 | 0.997 | 0.102 | Steric field contributes more to activity than the electrostatic field. dntb.gov.ua |

Aryloxypropanolamine Derivatives as β3-Adrenergic Receptor Agonists:

Further insights can be gained from a combined CoMFA and CoMSIA study on a series of 41 aryloxypropanolamine compounds, another class of molecules structurally related to this compound. nih.govnih.gov This was the first such combined analysis for selective aryloxypropanolamines. nih.govnih.gov The resulting models demonstrated robust internal and external validation, indicating high predictive power. nih.govnih.govmdpi.com

The CoMFA and CoMSIA models revealed that a balance of steric, electrostatic, hydrophobic, and hydrogen bond acceptor/donor fields is crucial for the activity of these compounds. nih.gov The models predict that incorporating polar groups and aromatic rings into the structure could enhance biological activity. nih.gov This is theorized to be due to potential interactions with specific amino acid residues within the receptor's binding site. nih.gov Another study on beta-adrenergic ligands highlighted that features like an ethoxy function could be a requirement for selective agonism at the β3-site. nih.gov

| Model | Internal Validation (q²) | Non-Cross-Validated (r²ncv) | External Test Set (r²test) | Key Field Contributions |

|---|---|---|---|---|

| CoMFA | Not Reported | 0.993 | 0.865 | Equilibrium among steric, electrostatic, hydrophobic, H-bond acceptor, and H-bond donor fields. nih.gov |

| CoMSIA | Not Reported | 0.984 | 0.918 |

These computational models, developed for closely related chemical series, provide a valuable theoretical foundation for predicting the SAR of this compound. They suggest that its interaction with biological targets is likely governed by a complex interplay of its steric volume, electrostatic potential, and hydrophobicity. Future modifications to the ethoxy group or the propylamine (B44156) side chain could be guided by these models to modulate activity.

Pharmacological Research: Preclinical in Vitro Investigations

Investigation of Biological Targets

The pharmacological profile of 3-(3-Ethoxyphenoxy)-propylamine has been explored through various preclinical in vitro studies to determine its interactions with key biological targets involved in neurotransmission and cellular signaling.

Monoamine transporters, including the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SERT), are crucial for regulating the levels of neurotransmitters in the synaptic cleft. nih.govnih.gov These transporters are primary targets for many therapeutic agents used in the management of mood disorders. nih.govnih.gov

Currently, there is limited direct evidence from publicly available scientific literature detailing the specific binding affinities or inhibitory concentrations (IC₅₀) of this compound for the norepinephrine transporter or the serotonin transporter. While many phenethylamine (B48288) and related aryl-substituted compounds are known to interact with these transporters, specific data for this compound is not extensively documented in the reviewed literature. nih.govfrontiersin.orgnih.gov Further research is required to fully characterize its profile at these important central nervous system targets.

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a role in a vast array of physiological processes. wikipedia.orgamegroups.cn The interaction of this compound with various GPCRs, particularly adrenergic and serotonin receptors, has been a subject of investigation.

Adrenergic receptors, which are divided into α and β subtypes, mediate the physiological effects of norepinephrine and epinephrine. amegroups.cn The α1-adrenergic receptors are coupled to the Gq heterotrimeric G protein and are primarily involved in smooth muscle contraction. wikipedia.orgamegroups.cn The β-adrenergic receptors, including the β1 subtype, are also critical in cardiovascular function and other processes. nih.gov

Specific binding data for this compound at α1 or β1 adrenergic receptor subtypes is not extensively detailed in the available research. While many psychoactive compounds are screened for activity at these receptors to assess potential side effects or therapeutic actions, the focus of research on this particular molecule has been directed elsewhere. wikipedia.orgnih.gov

The serotonin (5-HT) receptor system is composed of numerous subtypes, each with distinct functions. biomolther.org

5-HT1A Receptors: The 5-HT1A receptor is a GPCR coupled to the Gi protein, and its activation is associated with antidepressant and anxiolytic effects. wikipedia.orgnih.gov Studies on compounds structurally related to this compound have explored their affinity for 5-HT1A receptors. nih.govpsu.edu However, specific binding affinity (Ki) or functional activity data for this compound at the 5-HT1A receptor is not prominently reported in the reviewed literature.

5-HT3 Receptors: The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are widely used as antiemetics, particularly for chemotherapy-induced nausea and vomiting. nih.govnih.govwikipedia.org Research has indicated that this compound serves as a key pharmacophore or structural component in the development of potent 5-HT3 receptor antagonists. While it is often used as a reference or an intermediate in the synthesis of more complex antagonists, its own affinity for the 5-HT3 receptor is a point of interest.

5-HT7 Receptors: The 5-HT7 receptor, coupled to Gs proteins, is involved in the regulation of circadian rhythms, sleep, and mood. nih.govwikipedia.org It has emerged as a target for treating central nervous system disorders. nih.govnih.gov There is limited specific data on the direct interaction of this compound with the 5-HT7 receptor in the available scientific literature.

Interactive Data Table: Serotonin Receptor Interactions of this compound

| Receptor Subtype | Interaction Type | Binding Affinity (Ki) | Functional Activity |

| 5-HT1A | Not Reported | Not Reported | Not Reported |

| 5-HT3 | Antagonist (Basis for derivatives) | Not Reported | Not Reported |

| 5-HT7 | Not Reported | Not Reported | Not Reported |

Note: "Not Reported" indicates that specific data for this compound was not found in the reviewed scientific literature.

The potential for compounds to inhibit or modulate enzymes is a critical aspect of their pharmacological profile. Key enzymes of interest in pharmacology include those involved in metabolic pathways or the breakdown of neurotransmitters, such as monoamine oxidase, or enzymes targeted for the treatment of diseases like diabetes (e.g., α-amylase, α-glucosidase) and neurodegenerative disorders (e.g., cholinesterases). nih.gov

There is no significant evidence in the reviewed scientific literature to suggest that this compound is a potent inhibitor or modulator of major metabolic or signaling enzymes. Research has primarily focused on its receptor-binding properties rather than its enzymatic interactions.

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes bacterial lipopolysaccharide (LPS) and can trigger inflammatory responses. nih.govijddr.in Dysregulation of TLR4 signaling is implicated in various inflammatory and autoimmune diseases. nih.govfrontiersin.org

While direct studies on this compound are scarce, research into structurally related derivatives, such as certain 3,4-dihydropyrimidinones, has shown potential for TLR4 pathway inhibition. frontiersin.org For instance, some novel 3,4-dihydropyrimidinone derivatives have been identified as potent TLR4 antagonists. frontiersin.org These compounds have been shown to suppress the LPS-induced expression of TLR4 and downstream inflammatory cytokines like TNF-α and IL-6 in cell models. frontiersin.org This suggests that the broader chemical scaffold, to which this compound belongs, may be a promising starting point for developing new TLR4 antagonists for inflammatory conditions. frontiersin.org

G-Protein Coupled Receptor (GPCR) Modulatory Activities

In Vitro Mechanistic Studies

There is no available scientific literature that has characterized the binding profile of this compound at various receptors. Consequently, its affinity (often expressed as Kᵢ or IC₅₀ values) for any specific receptor target remains undetermined.

No studies were identified that have investigated the functional consequences of interacting with cells. This includes a lack of data on its potential to act as an agonist or antagonist at any receptor, its influence on second messenger systems (such as cyclic AMP or inositol (B14025) phosphates), or its ability to modulate the production of signaling molecules like nitric oxide.

The effect of this compound on the activity of specific enzymes has not been reported. There are no available enzyme kinetic studies to determine if this compound acts as an inhibitor, activator, or substrate for any enzyme, nor are there data on its mechanism of action or kinetic parameters (such as Kᵢ or Kₘ).

Preclinical In Vitro Efficacy Evaluation

No published research has assessed the biological effects of this compound in cell-based models relevant to any particular disease or physiological process.

In the absence of any primary efficacy data for this compound, no comparative studies with established reference compounds have been conducted or reported in the scientific literature.

Structure Activity Relationship Sar Studies of 3 3 Ethoxyphenoxy Propylamine Derivatives

Impact of Structural Modifications on Biological Activity

Substituent Effects on Aryl Rings and Alkyl Chains

Systematic modifications of the phenoxy and propylamine (B44156) moieties have demonstrated that both the electronic properties and the size of substituents play a crucial role in determining the biological activity of these compounds.

Research on a series of (3-phenoxypropyl)amine derivatives has shown that substitutions on the phenyl ring significantly impact their affinity for biological targets such as the histamine (B1213489) H3 receptor (H3R) and monoamine oxidase B (MAO B). For instance, the introduction of a tert-butyl group at the para position of the phenoxy ring in 1-(3-(phenoxy)propyl)-2-methylpyrrolidine resulted in a compound with high affinity for both H3R (Ki = 25 nM) and potent inhibitory activity against MAO B (IC50 = 4 nM) nih.gov. In contrast, derivatives with smaller or no substitution at this position exhibited significantly lower affinity for H3R nih.gov.

The nature of the substituent on the aryl ring can also dictate the selectivity of the compound. For example, in a series of phenethylamine (B48288) derivatives, the presence of alkyl or halogen groups at the para position of the phenyl ring generally maintained or improved affinity for the 5-HT2A receptor, whereas alkoxy or nitro groups at the same position led to a decrease in affinity biomolther.org. This suggests that both steric and electronic factors are at play. Electron-withdrawing groups may be favored in some instances, while bulky alkyl groups might enhance binding through favorable hydrophobic interactions.

The length and substitution of the alkyl chain are also critical. In N-alkylmorpholine derivatives, a clear structure-activity relationship was observed where compounds with alkyl chains of 12 to 16 carbons displayed the highest bactericidal effects, while those with chains shorter than five carbons were inactive.

Furthermore, the structure of the amine group itself is a key determinant of activity. In the (3-phenoxypropyl)amine series targeting H3R and MAO B, various cyclic amines such as pyrrolidine, piperidine, and azepane were explored. A 2-methylpyrrolidine (B1204830) moiety was found to be a key feature for potent dual-acting ligands nih.gov.

Table 1: In Vitro Affinities of Substituted (3-Phenoxypropyl)amine Derivatives for Human Histamine H₃ Receptor (hH₃R) and Inhibitory Potency for Human Monoamine Oxidase B (hMAO B) nih.gov

| Compound ID | R | Amine Moiety | hH₃R Kᵢ (nM) | hMAO B IC₅₀ (nM) |

| 1 | H | Pyrrolidine | >10000 | 143 |

| 2 | 4-tert-butyl | Pyrrolidine | 117 | 10 |

| 3 | 4-tert-butyl | 2-Methylpyrrolidine | 25 | 4 |

| 4 | 4-tert-butyl | Piperidine | 321 | 24 |

| 5 | 4-tert-butyl | Azepane | 520 | 20 |

| 6 | 4-phenoxy | Pyrrolidine | >10000 | 11 |

| 7 | 4-phenoxy | 2-Methylpyrrolidine | 1340 | 7 |

| 8 | 4-benzyloxy | 2-Methylpyrrolidine | 1050 | 9 |

Influence of Stereochemistry on Receptor Binding and Functional Potency

Stereochemistry is a paramount factor in the interaction between a drug molecule and its receptor, often leading to significant differences in binding affinity and functional activity between enantiomers. For derivatives of 3-(3-Ethoxyphenoxy)-propylamine, the introduction of chiral centers, for instance by substitution on the propylamine chain, can result in stereoisomers with distinct pharmacological profiles.

While specific studies on the stereochemistry of this compound are not abundant in the provided literature, the principles of stereoselectivity are well-established for structurally related aryloxypropanolamines. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on aryloxypropanolamine agonists for the β3-adrenergic receptor have highlighted the importance of the spatial arrangement of substituents for potent activity mdpi.com. These models demonstrate that the precise 3D orientation of functional groups is critical for optimal interaction with the receptor's binding pocket mdpi.com.

In a broader context, research on chiral natural compounds consistently shows that biological systems exhibit a high degree of stereoselectivity mdpi.comnih.gov. Often, only one enantiomer displays the desired biological activity, while the other may be inactive or even produce undesirable effects mdpi.comnih.gov. For example, in a series of nature-inspired 3-Br-acivicin isomers, only those with a specific (5S, αS) stereochemistry showed significant antiplasmodial activity, suggesting that their uptake is mediated by a stereoselective transport system mdpi.comnih.gov. This underscores that for derivatives of this compound, the stereochemical configuration at any chiral center would likely have a profound impact on their biological activity.

Exploration of Isosteric Replacements and Bioisosteres

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, employed to enhance a molecule's biological activity, selectivity, metabolic stability, or to reduce toxicity. A bioisostere is a substituent or group with similar physical or chemical properties to the moiety it replaces, which can produce broadly similar biological properties cambridgemedchemconsulting.com.

For derivatives of this compound, various bioisosteric replacements can be envisioned. The phenyl ring, for instance, is a common target for such modifications. It can be replaced by other aromatic heterocycles like pyridyl or thiophene (B33073) rings to alter electronic properties, introduce hydrogen bonding capabilities, or modify metabolic pathways drughunter.com. The choice of heterocycle can significantly influence the compound's interaction with its target protein nih.gov.

The ethoxy group on the phenyl ring could also be a subject for bioisosteric replacement. For example, it could be substituted with other small alkoxy groups, a trifluoromethyl group, or a small alkyl chain to fine-tune the lipophilicity and electronic nature of the molecule. The ether linkage itself could be replaced by a thioether, an amine, or a methylene (B1212753) group to explore different chemical spaces and conformational possibilities.

The concept of bioisosterism extends to the entire molecular scaffold. For example, the 3-phenoxypropylamine motif is a known pharmacophore for histamine H3 antagonists nih.gov. By replacing parts of this scaffold with bioisosteric equivalents, novel compounds with potentially improved properties can be designed.

Rational Design of Novel Analogues

The rational design of novel analogues of this compound leverages the understanding gained from SAR studies to create molecules with optimized properties. This involves a targeted approach to enhance selectivity for specific biological targets and to improve potency and efficacy.

Optimization of Selectivity for Specific Targets

Achieving selectivity for a specific biological target is a major goal in drug design to minimize off-target effects. For this compound derivatives, selectivity can be engineered by exploiting subtle differences in the binding pockets of related receptors or enzymes.

Studies on aryloxypropanolamine-based β3-adrenergic receptor agonists have demonstrated that selectivity can be achieved through careful manipulation of substituents mdpi.com. By performing extensive 3D-QSAR analysis, it is possible to identify regions of the molecule where modifications will favor binding to one receptor subtype over another. The resulting models can then guide the design of new compounds with a higher degree of selectivity mdpi.com.

In the case of the dual-acting (3-phenoxypropyl)amine derivatives, while some compounds showed high affinity for both H3R and MAO B, others displayed a preference for one target nih.gov. For instance, replacing the tert-butyl group with a phenoxy group on the phenyl ring of the 2-methylpyrrolidine derivative led to a significant drop in H3R affinity while maintaining high potency for MAO B, thereby increasing selectivity for the latter nih.gov. This highlights how specific substitutions can be used to tune the selectivity profile of a compound.

Enhancement of Potency and Efficacy

The enhancement of potency and efficacy is another key objective in the design of novel analogues. Potency refers to the concentration of a drug required to produce a specific effect, while efficacy is the maximal response a drug can produce.

For aryloxypropanolamine derivatives, 3D-QSAR studies have been instrumental in designing compounds with enhanced potency mdpi.com. These computational models provide a visual representation of the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrogen bonding capabilities would increase activity. Based on this information, new compounds with predicted high potency can be synthesized and tested mdpi.com.

Design for Specific Pharmacological Profiles

The strategic design of derivatives of this compound has been a key focus in the quest for compounds with specific and enhanced pharmacological profiles. By systematically modifying the core structure, researchers have been able to develop potent and selective agents targeting various biological systems. A significant area of this research has been the development of acetylcholinesterase (AChE) inhibitors, which are crucial in the management of Alzheimer's disease. nih.gov

One notable study focused on the design and synthesis of a series of 3-[3-(amino)propoxy]benzenamines as potential AChE inhibitors. nih.gov The core concept was to explore how different amino groups attached to the propoxy chain would influence the compound's ability to inhibit AChE and to enhance memory. This research led to the identification of several derivatives with significant biological activity. nih.gov

The design strategy involved replacing the terminal primary amine of the parent structure with various cyclic and acyclic secondary and tertiary amines. This was done to investigate the impact of the amine's basicity and steric bulk on the interaction with the active site of the AChE enzyme. The synthesized compounds were then evaluated for their ability to inhibit AChE and for their in vivo memory-enhancing effects. nih.gov

The research findings indicated that the nature of the substituent on the terminal nitrogen atom played a crucial role in the AChE inhibitory activity. nih.gov Specifically, the introduction of a pyrrolidino or an imidazolo group resulted in compounds with noteworthy potency. nih.gov

For instance, 3-[3-(pyrrolidino)propoxy]benzenamine demonstrated significant AChE inhibition. nih.gov Molecular docking studies suggested that this compound could fit well into the active site of the enzyme. Another potent derivative was 3-[3-(imidazolo)propoxy]benzenamine, which also showed considerable AChE inhibitory activity and memory-enhancing effects in animal models. nih.gov

These findings underscore the importance of the terminal amino group in defining the pharmacological profile of these derivatives. The data from these studies provide a clear structure-activity relationship, guiding the future design of even more effective AChE inhibitors based on the this compound scaffold.

The table below summarizes the in vitro acetylcholinesterase inhibitory activity of selected 3-[3-(amino)propoxy]benzenamine derivatives.

| Compound Name | Structure | IC₅₀ (µM) nih.gov |

| 3-[3-(pyrrolidino)propoxy]benzenamine |  | 8.99 |

| 3-[3-(imidazolo)propoxy]benzenamine |  | 17.87 |

Medicinal Chemistry Applications: Preclinical in Vitro Drug Discovery Research

The journey of a drug from a laboratory concept to a clinical reality often begins with the identification of a promising lead compound. A lead compound is a chemical starting point that exhibits a desired biological activity and has chemical properties amenable to modification to enhance potency, selectivity, and pharmacokinetic properties.

Role as a Lead Compound or Scaffold

The utility of a chemical entity in drug discovery can often be attributed to its core structure, or scaffold, which provides a three-dimensional framework upon which various functional groups can be appended.

The identification of 3-(3-Ethoxyphenoxy)-propylamine as a potential starting point for the development of new drugs stems from the recognition of its constituent chemical motifs in known bioactive molecules. The presence of a flexible propylamine (B44156) chain linked to an ethoxyphenoxy group offers multiple points for chemical modification, allowing for the exploration of a diverse chemical space. This structural simplicity, combined with the potential for interaction with various biological targets, makes it an attractive scaffold for medicinal chemists.

The concept of a "privileged scaffold" posits that certain molecular frameworks are capable of binding to multiple biological targets with high affinity. While there is no extensive body of literature specifically designating the this compound core as a privileged scaffold, related aryloxypropylamine structures are prevalent in a number of pharmacologically active compounds. This suggests that this particular arrangement of atoms may possess the inherent ability to interact with a range of protein families, thereby supporting the hypothesis that it could serve as a valuable template for the generation of novel drug candidates.

Design and Synthesis of Novel Pharmacological Agents

Once a lead compound is identified, the next critical step involves the rational design and synthesis of derivatives or analogues to optimize its biological activity and drug-like properties.

Targeted Synthesis of Derivatives for Specific Disease Areas

The versatile structure of this compound allows for its targeted modification to develop agents for specific therapeutic areas. By strategically altering the substituents on the phenyl ring, modifying the length or branching of the alkyl chain, or derivatizing the primary amine, medicinal chemists can aim to enhance the affinity and selectivity of the resulting compounds for a particular biological target. For instance, the introduction of specific functional groups could be aimed at targeting receptors or enzymes implicated in neurological disorders, cardiovascular diseases, or cancer.

Library Design and Combinatorial Approaches

To efficiently explore the structure-activity relationships (SAR) around the this compound scaffold, researchers often employ combinatorial chemistry techniques. This involves the systematic and rapid synthesis of a large number of related compounds, known as a chemical library. By creating a diverse set of analogues with variations at key positions of the molecule, it becomes possible to quickly identify which structural modifications lead to an improvement in the desired biological effect.

In Vitro Screening and Prioritization of New Analogues

Following the synthesis of a library of new analogues, a crucial phase of preclinical drug discovery is the in vitro screening process. This involves testing the compounds in a variety of cell-based and biochemical assays to assess their biological activity and to prioritize the most promising candidates for further development.

High-Throughput Screening Methodologies

There is no publicly available information detailing the inclusion of this compound in high-throughput screening (HTS) libraries. HTS campaigns often involve the screening of vast and diverse chemical libraries against a specific biological target to identify "hits." The absence of this compound in these reports suggests it has either not been subjected to large-scale screening efforts or the results of such screenings have not been disclosed.

Assessment of Biological Activity and Potency in Relevant Assay Systems

No specific biological activity or potency data (e.g., IC₅₀ or EC₅₀ values) for this compound has been reported in the scientific literature. The assessment of a compound's biological effect is a cornerstone of drug discovery, and this information is typically published as research progresses. The absence of such data indicates that the compound's potential biological effects have not been characterized or publicly disseminated.

Patent Landscape Analysis and Intellectual Property in Chemical Research

Review of Patent Literature for Synthesis Methods

The synthesis of 3-(3-Ethoxyphenoxy)-propylamine and related alkoxylated propylamine (B44156) derivatives is a subject of interest in the patent literature, primarily driven by their utility as building blocks in medicinal chemistry.

Key Synthetic Processes and Novel Chemical Intermediates Claimed

A notable patented method for the preparation of 3-ethoxypropylamine (B153944) involves a two-step process starting from readily available precursors. Chinese patents CN109369423A and CN109369423B disclose a method that begins with the reaction of ethanol (B145695) and acrylonitrile (B1666552) to produce the key intermediate, 3-ethoxypropionitrile. google.comgoogle.com This intermediate is then subjected to hydrogenation to yield the final 3-ethoxypropylamine product. google.comgoogle.com

A key claimed intermediate in this synthetic route is:

| Intermediate | Chemical Name | Patent Reference |

| 1 | 3-Ethoxypropionitrile | CN109369423A, CN109369423B |

Analysis of Synthetic Route Innovations

The innovations in the synthesis of 3-ethoxypropylamine, a close structural analog of the title compound, primarily focus on achieving high purity and yield in an environmentally friendly and cost-effective manner. The patented methods represent an advancement over older techniques that may have suffered from lower selectivity and the generation of more waste. The recycling and reuse of catalysts and excess reactants are highlighted as beneficial aspects of these modern industrial processes. google.com The use of specific inhibitors during the hydrogenation step is another innovation aimed at minimizing the formation of by-products. google.com

Patents Covering the Use of this compound as an Intermediate

The primary value of this compound from an intellectual property perspective lies in its role as a crucial intermediate in the synthesis of several commercially significant active pharmaceutical ingredients.

Role in the Production of Active Pharmaceutical Ingredients (e.g., Tamsulosin, Reboxetine derivatives)

Patents for various APIs explicitly or implicitly cover the use of this compound or its derivatives as key starting materials or intermediates. For example, the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia, can involve the coupling of a substituted phenoxypropylamine derivative with other key fragments. googleapis.com Similarly, the synthesis of Reboxetine, an antidepressant, and its derivatives involves the use of phenoxypropylamine-type structures.

While the final API is the primary subject of the patent claims, the synthetic routes described and claimed often provide de facto protection for the use of specific intermediates like this compound in the production of that API.

Claims Related to Novel Pharmaceutical Compositions Utilizing the Compound

A comprehensive search of the patent literature does not reveal any patents that claim novel pharmaceutical compositions where this compound itself is used as an active ingredient or as a significant excipient. Its utility appears to be confined to its role as a reactive intermediate that is consumed during the synthesis of the final drug substance.

Analysis of Patent Coverage and Freedom-to-Operate in Research Contexts

The concept of "freedom-to-operate" (FTO) is a critical consideration for any entity looking to conduct research and development with a particular chemical compound. scienceopen.comwipo.int An FTO analysis aims to determine whether a proposed activity, such as synthesizing or using a compound, would infringe on existing patent rights. wipo.int

For this compound, the FTO landscape for research purposes appears to be relatively open. The existence of patents detailing its synthesis, such as CN109369423B, suggests that the compound itself is likely not a novel entity and may be in the public domain. google.com This is further supported by its listing in chemical databases with a CAS number (6291-85-6 for the closely related 3-ethoxypropylamine), indicating it is a known compound. google.com

Therefore, researchers are likely free to synthesize and use this compound for experimental purposes under research exemptions that exist in many jurisdictions. However, the commercialization of any new product or process that uses this compound would require a careful FTO analysis. For instance, while the synthesis of the compound itself may be permissible, its use in a process to manufacture a patented API would constitute infringement.

Future Directions and Emerging Research Avenues

Exploration of Untapped Biological Targets and Signaling Pathways

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets and its influence on cellular signaling pathways. For 3-(3-Ethoxyphenoxy)-propylamine, a comprehensive exploration of its biological targets remains a significant and untapped area of research. Identifying these targets is a critical first step in elucidating its mechanism of action and potential therapeutic applications.

Initial approaches to target identification can leverage in silico methods. Computational tools, such as those that employ multiple-category Bayesian models trained on extensive chemogenomics databases, can predict potential protein targets based on the compound's chemical structure. nih.gov These predictive models can rapidly generate a list of candidate targets, which can then be validated experimentally. nih.gov

Furthermore, understanding the impact of this compound on cellular signaling is crucial. Natural products and synthetic compounds often exert their effects by modulating key signaling pathways involved in disease processes, such as those related to cell death (apoptosis and autophagy) or developmental pathways like Notch, Wnt, and Hedgehog. nih.gov Investigating the effect of this compound on these and other critical pathways could reveal its potential in areas such as oncology. nih.gov The development of novel chemical entities that can modulate pathways related to infectious processes is also a key area of research where this compound could be investigated. ku.edu

The following table outlines potential research approaches for identifying biological targets and signaling pathways for this compound:

| Research Approach | Description | Potential Outcome |

| In Silico Target Prediction | Utilizes computational algorithms to screen the compound against databases of known protein structures and chemogenomic data to identify potential binding partners. nih.gov | A prioritized list of putative biological targets for experimental validation. |

| Phenotypic Screening | Involves testing the compound across a wide range of cell-based assays that measure various cellular phenotypes to identify its biological effects. | Identification of cellular processes affected by the compound, offering clues to its mechanism of action. |

| Pathway Analysis | Employs techniques like transcriptomics or proteomics to analyze changes in gene or protein expression in cells treated with the compound, followed by bioinformatics analysis to identify affected signaling pathways. | A detailed understanding of the cellular signaling networks modulated by the compound. |

| Chemical Proteomics | Uses affinity-based probes or other chemical tools derived from the compound to directly identify its protein binding partners within a complex biological sample. | Direct identification and validation of protein targets. |

Development of Advanced Synthetic Methodologies for Sustainable Production

The availability of a compound in sufficient quantities is essential for its comprehensive study and potential future development. Therefore, the development of efficient, scalable, and sustainable synthetic methods for this compound is of paramount importance.